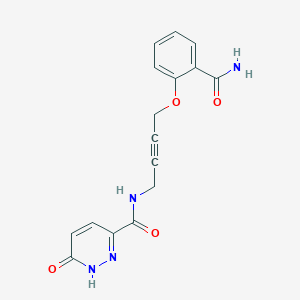

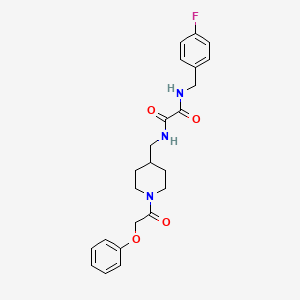

![molecular formula C15H19N3O B2355566 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide CAS No. 954074-31-8](/img/structure/B2355566.png)

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study explored the synthesis and properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, with one compound exhibiting remarkable color change in response to fluoride ions, demonstrating its potential as a fluoride anion sensor. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting a similar application could be envisioned for 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide in the development of colorimetric sensors for fluoride or other anions (Younes et al., 2020).

Chromogenic Detection of Cyanide

Research into chromogenic oxazines for cyanide detection has unveiled heterocyclic compounds that undergo structural transformations in the presence of cyanide, leading to visible absorption band changes. This mechanism could provide insight into designing cyanide sensors utilizing the structural framework of this compound, leveraging its potential reactivity towards cyanide for rapid and sensitive detection (Tomasulo et al., 2006).

Histone Deacetylase Inhibition for Cancer Therapy

A benzamide derivative containing a cyanopyridyl moiety has been identified as a potent histone deacetylase (HDAC) inhibitor, crucial for cancer therapy. Substituting the cyano group and exploring solubility-enhancing groups have optimized its inhibitory activity. This indicates the potential of structurally related compounds, such as this compound, in the development of new HDAC inhibitors with improved efficacy and selectivity for cancer treatment (Andrews et al., 2008).

Melanoma Cytotoxicity and Drug Delivery

Studies on radioiodinated N-(2-(diethylamino)ethyl)benzamides highlight their selectivity for melanotic melanoma, suggesting a potential pathway for targeted drug delivery. This research implies that derivatives like this compound could be explored for their affinity to melanoma cells, potentially offering a novel approach to delivering cytotoxic agents specifically to melanoma cells, thereby improving therapeutic outcomes (Wolf et al., 2004).

Antibacterial Applications

The synthesis and characterization of novel compounds with benzamide moieties have demonstrated significant antibacterial activity. Given the structural similarity, this compound could potentially possess antibacterial properties, warranting further investigation into its effectiveness against various bacterial strains. This opens up the possibility of developing new antibacterial agents based on this compound, addressing the growing need for novel antimicrobials in the fight against drug-resistant bacteria (Adam et al., 2016).

Mechanism of Action

Target of Action

A structurally similar compound has been identified as a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor c2 inverse agonist .

Mode of Action

It belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears a carbamoyl group at its terminal nitrogen atom .

Result of Action

While the specific molecular and cellular effects of 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide are not clearly stated in the search results, a compound with a similar structure was found to be more efficient than sodium metamizole (by 9.85 times) at the later stage of the modeled acute pain syndrome .

Properties

IUPAC Name |

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZNGUVUCZUMBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine](/img/structure/B2355485.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)

![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)